molecular formula C8H14INO2Zn B2918884 1-t-Butoxycarbonylazetedin-3-ylzinc iodide, 0.50 M in THF CAS No. 206446-38-0

1-t-Butoxycarbonylazetedin-3-ylzinc iodide, 0.50 M in THF

Cat. No.: B2918884
CAS No.: 206446-38-0
M. Wt: 348.49
InChI Key: FEUUDXRNZRXDIH-UHFFFAOYSA-M
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Description

1-t-Butoxycarbonylazetedin-3-ylzinc iodide, 0.50 M in tetrahydrofuran (THF) is a specialized organozinc compound. It features a central zinc atom bonded to an iodide anion and a tert-butyl group attached to a carbonyl through an oxygen atom. This carbonyl group is further connected to an azetidin-3-yl moiety, a four-membered nitrogen-containing ring. This compound is primarily used as a nucleophilic reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide can be synthesized through the reaction of 1-t-Butoxycarbonylazetidine with zinc iodide in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure the absence of impurities .

Chemical Reactions Analysis

Types of Reactions: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, including alkyl halides, acyl chlorides, and epoxides.

Common Reagents and Conditions:

    Reagents: Alkyl halides, acyl chlorides, epoxides.

    Conditions: Typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products: The major products formed from these reactions are substituted azetidines, which can be further functionalized for various applications.

Mechanism of Action

The mechanism of action of 1-t-Butoxycarbonylazetedin-3-ylzinc iodide involves the nucleophilic attack of the carbon-zinc bond on electrophilic centers. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Properties

InChI

InChI=1S/C8H14NO2.HI.Zn/c1-8(2,3)11-7(10)9-5-4-6-9;;/h4H,5-6H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAAQQBAJXGUAS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C[CH-]C1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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